molecular formula C18H23N3O3 B6935084 Methyl 4-[1-(indolizine-2-carbonylamino)ethyl]piperidine-1-carboxylate

Methyl 4-[1-(indolizine-2-carbonylamino)ethyl]piperidine-1-carboxylate

Cat. No.: B6935084
M. Wt: 329.4 g/mol
InChI Key: LIMFCQUYZOZSMI-UHFFFAOYSA-N
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Description

Methyl 4-[1-(indolizine-2-carbonylamino)ethyl]piperidine-1-carboxylate: is a complex organic compound featuring a piperidine ring substituted with an indolizine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[1-(indolizine-2-carbonylamino)ethyl]piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the indolizine core. One common approach is the cyclization of a suitable precursor, such as an amino acid derivative, followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups attached to the piperidine or indolizine rings.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.

Biology: . Its indolizine core is known for its bioactivity, making it a candidate for the development of new therapeutic agents.

Medicine: In medicine, this compound could be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its unique structure may interact with biological targets in ways that could lead to new treatments for various diseases.

Industry: In the industry, this compound could be used in the development of new materials, such as polymers or coatings, that exhibit desirable properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Methyl 4-[1-(indolizine-2-carbonylamino)ethyl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The indolizine moiety may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share the indole core but differ in their substituents and functional groups.

  • Piperidine Derivatives: These compounds have a similar piperidine ring but may have different substituents or functional groups attached.

Uniqueness: Methyl 4-[1-(indolizine-2-carbonylamino)ethyl]piperidine-1-carboxylate is unique due to its combination of the indolizine and piperidine rings, which provides a distinct structural framework that can lead to unique biological and chemical properties.

Properties

IUPAC Name

methyl 4-[1-(indolizine-2-carbonylamino)ethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13(14-6-9-20(10-7-14)18(23)24-2)19-17(22)15-11-16-5-3-4-8-21(16)12-15/h3-5,8,11-14H,6-7,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMFCQUYZOZSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)OC)NC(=O)C2=CN3C=CC=CC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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